1-Methylfluorene

Description

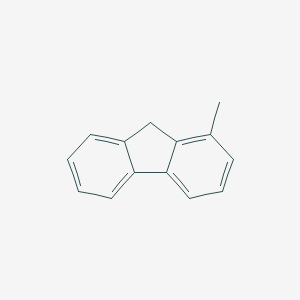

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-10-5-4-8-13-12-7-3-2-6-11(12)9-14(10)13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEUODMJRFDLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3=CC=CC=C3C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061919 | |

| Record name | 1-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1-Methylfluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000398 [mmHg] | |

| Record name | 1-Methylfluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1730-37-6 | |

| Record name | 1-Methylfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylfluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-9H-FLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DR03K3111 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological Activity of 1-Methylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) that has been investigated for its potential biological activity, particularly concerning its genotoxicity and carcinogenicity. Unlike some other methylated PAHs, this compound has demonstrated a notable lack of activity in key toxicological assays. This technical guide provides a comprehensive overview of the current scientific understanding of the biological effects of this compound, with a focus on quantitative data, experimental methodologies, and potential molecular interactions. While direct evidence for its engagement with specific signaling pathways remains limited, this guide also outlines the general mechanisms of relevant toxicological pathways to provide a framework for future research.

Toxicological Profile of this compound

Current research indicates that this compound does not exhibit significant genotoxic or tumorigenic properties in established preclinical models.

Genotoxicity

In studies evaluating its potential to cause DNA damage, this compound was found to be non-genotoxic. Specifically, it did not induce unscheduled DNA synthesis (UDS) in primary rat hepatocytes, a key indicator of DNA repair following damage.[1]

Tumorigenicity

Consistent with its lack of genotoxicity, this compound was found to be inactive as a tumor-initiating agent. In a bioassay with newborn mice, administration of this compound did not lead to a significant increase in tumor incidence.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding the biological activity of this compound.

| Assay | Endpoint | Result | Reference |

| Hepatocyte/DNA Repair Test | Unscheduled DNA Synthesis (UDS) | Inactive | [1] |

| Newborn Mouse Bioassay | Tumorigenic Activity | Inactive | [1] |

Structure-Activity Relationship of Methylated Fluorenes

The biological activity of methylated fluorenes appears to be highly dependent on the position of the methyl group. Several methylated analogs of fluorene, particularly those with a methyl group at the 9-position, have been shown to be mutagenic in Salmonella typhimurium assays in the presence of microsomal activation.[2] For instance, 9-methylfluorene and several dimethylated fluorenes with a methyl group at the 9-position are active mutagens.[2] However, this compound, lacking a substituent at the 9-position, is inactive in these mutagenicity assays.[1] This suggests that the steric and electronic properties conferred by methylation at specific positions are critical for the metabolic activation to a mutagenic species.

Potential Molecular Interactions and Signaling Pathways

While direct experimental evidence for the interaction of this compound with specific signaling pathways is currently lacking in the scientific literature, understanding key toxicological pathways is crucial for contextualizing its inactivity and for designing future studies.

Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor that mediates the toxic effects of many PAHs. Upon ligand binding, the AhR translocates to the nucleus and induces the expression of xenobiotic-metabolizing enzymes, such as cytochrome P450s.

Estrogen Receptor (ER) Signaling Pathway

Some PAHs can exhibit estrogenic or anti-estrogenic activity by interacting with estrogen receptors (ERα and ERβ). This can disrupt normal endocrine function.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a critical regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of genes that protect the cell from oxidative stress.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below.

Hepatocyte/DNA Repair Test (Unscheduled DNA Synthesis - UDS)

This assay measures the induction of DNA repair in primary hepatocytes following exposure to a test compound.

Newborn Mouse Tumorigenicity Assay

This bioassay assesses the potential of a substance to induce tumors in susceptible newborn mice.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a low toxicological potential, being neither genotoxic nor tumorigenic in the assays conducted to date. The structure-activity relationship within the methylated fluorene class of compounds indicates that the position of the methyl group is a critical determinant of biological activity.

Future research should aim to definitively confirm the lack of interaction of this compound with key signaling pathways such as the AhR and ER pathways using direct binding and reporter gene assays. Furthermore, comprehensive toxicogenomic studies could provide a broader understanding of the cellular response to this compound exposure and confirm its low potential for adverse biological effects. Such data would be invaluable for a complete risk assessment of this environmental contaminant.

References

- 1. Methylated derivatives of pyrene and fluorene: evaluation of genotoxicity in the hepatocyte/DNA repair test and tumorigenic activity in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the mutagenicity and tumor-initiating activity of methylated fluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Environmental Occurrence of 1-Methylfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fluorene backbone with a methyl group substitution. As a member of the vast family of PAHs, it is not produced commercially but is formed as a byproduct of the incomplete combustion of organic materials. Its presence in the environment is of significant interest to researchers and environmental scientists due to the potential toxicological and carcinogenic properties associated with PAHs. This technical guide provides a comprehensive overview of the natural and anthropogenic sources of this compound, its occurrence in various environmental compartments, and the analytical methodologies employed for its detection and quantification.

Natural and Anthropogenic Sources of this compound

This compound originates from both natural and human-related activities that involve the combustion or processing of organic matter.

1.1. Natural Sources:

-

Fossil Fuels: this compound is a natural component of fossil fuels such as crude oil and coal.[1][2] Its concentration can vary depending on the specific type and origin of the fossil fuel.

-

Natural Combustion: Forest fires and volcanic eruptions are natural sources of a wide range of PAHs, including methylfluorenes.

1.2. Anthropogenic Sources:

-

Coal Tar and Pitch: Coal tar, a byproduct of the destructive distillation of coal to produce coke, is a significant source of this compound.[3][4][5][6] Coal tar pitch, the residue from the distillation of coal tar, also contains notable concentrations of this compound.

-

Vehicle Emissions: The incomplete combustion of gasoline and diesel fuels in internal combustion engines leads to the formation and release of this compound into the atmosphere.[7][8] Both gasoline and diesel vehicles contribute to its environmental burden.

-

Industrial Processes: Various industrial activities, including the operation of coking plants, asphalt production, and aluminum smelting, are known to release PAHs, including this compound, into the environment.

-

Residential Heating: The combustion of wood and other organic materials for residential heating is another source of this compound emissions to the atmosphere.[9][10]

Environmental Occurrence of this compound

Due to its semi-volatile nature, this compound is distributed across various environmental compartments, including the atmosphere, water, soil, and sediment.

2.1. Atmosphere:

In the atmosphere, this compound can exist in both the gas phase and adsorbed onto particulate matter.[11] Its partitioning between these two phases is influenced by factors such as temperature and the concentration of airborne particles. Urban and industrial areas generally exhibit higher atmospheric concentrations of this compound compared to rural areas due to the higher density of emission sources.

2.2. Water:

This compound can enter aquatic environments through atmospheric deposition, runoff from contaminated land, and industrial and municipal wastewater discharges. Due to its low water solubility, it tends to partition from the water column to suspended particles and bottom sediments.

2.3. Soil and Sediment:

Soil and sediment act as significant sinks for this compound and other PAHs.[12][13][14][15][16] Contamination of soil can occur through atmospheric deposition and spills of petroleum products or coal tar. In aquatic systems, this compound accumulates in sediments, where it can persist for long periods. The concentration of this compound in sediments is often a good indicator of the historical and ongoing pollution of a water body.[12][14]

Data Presentation: Quantitative Occurrence of this compound

The following tables summarize the reported concentrations of this compound in various sources and environmental matrices. It is important to note that these values can vary significantly depending on the specific location, source, and analytical method used.

Table 1: Concentration of this compound in Sources

| Source | Concentration Range | Notes |

| Coal Tar Pitch | 66 mg/kg | In a standard reference material (SRM 1597a) from a medium crude coke-oven tar.[3] |

| Vehicle Emissions | Not explicitly quantified for this compound alone. Present in mixtures of methylated PAHs. | Emission factors for total PAHs from gasoline and diesel vehicles are available, but specific data for this compound is limited.[7][8] |

| Crude Oil | Varies significantly with crude oil type. | Present as part of the aromatic fraction of crude oils.[1][17] |

Table 2: Environmental Concentrations of this compound

| Environmental Matrix | Concentration Range | Location/Notes |

| Urban Air (Particulate Phase) | 24 - 53 ng/m³ | Detected in urban air samples, with concentrations varying with season and proximity to sources.[7] |

| Freshwater Sediments | Generally in the ng/g to µg/g range. | Concentrations are highly variable depending on the level of industrial and urban influence. |

| Marine Sediments | ng/g to low µg/g dry weight. | Higher concentrations are typically found in harbors and coastal areas with significant shipping and industrial activities. |

Experimental Protocols

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis. The choice of method depends on the sample matrix and the required sensitivity.

4.1. Sample Extraction

-

Soxhlet Extraction (for Soil and Sediment):

-

A known weight of the dried and homogenized sample is placed in a porous thimble.

-

The thimble is placed in a Soxhlet extractor.

-

A suitable solvent, such as a mixture of hexane and acetone or dichloromethane, is added to the distillation flask.[12][18][19]

-

The solvent is heated to its boiling point, and the vapor travels to the condenser, where it condenses and drips onto the sample.

-

The solvent extracts the analytes from the sample and is then siphoned back into the distillation flask.

-

This process is repeated for several hours to ensure complete extraction.

-

After extraction, the solvent is concentrated to a smaller volume.

-

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction (for Soil):

-

A weighed amount of the soil sample is placed in a centrifuge tube.[12][13][15][16][20]

-

An extraction solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride) are added.[12][13][15][16][20]

-

The tube is shaken vigorously to partition the analytes into the organic solvent.

-

The mixture is then centrifuged to separate the organic layer from the solid and aqueous phases.

-

An aliquot of the supernatant is taken for cleanup.

-

4.2. Sample Cleanup

-

Solid-Phase Extraction (SPE):

-

The crude extract is passed through a solid-phase extraction cartridge containing a sorbent material (e.g., silica gel, Florisil).

-

Interfering compounds are retained on the sorbent, while the target analytes pass through or are selectively eluted with a different solvent.

-

The cleaned extract is then collected and concentrated.

-

4.3. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: A small volume of the final extract is injected into the GC.

-

Separation: The analytes are separated on a capillary column based on their boiling points and interactions with the stationary phase. A typical column for PAH analysis is a 5% phenyl-methylpolysiloxane.

-

Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.

-

Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[21][22][23]

-

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

-

Injection: The sample extract is injected into the HPLC system.

-

Separation: The analytes are separated on a reversed-phase column (e.g., C18) using a mobile phase gradient, typically of acetonitrile and water.[24][25][26][27][28]

-

Detection: The separated compounds pass through a fluorescence detector. This compound is a fluorescent molecule, and its concentration is determined by measuring the intensity of its fluorescence at specific excitation and emission wavelengths.[25][27][28] This method offers high sensitivity and selectivity for fluorescent PAHs.

-

Mandatory Visualizations

Experimental Workflow for this compound Analysis in Sediment

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. aidic.it [aidic.it]

- 5. Analysis of Petroleum and Coal Tar Pitches as Large PAH | Chemical Engineering Transactions [cetjournal.it]

- 6. researchgate.net [researchgate.net]

- 7. ACP - Technical note: Emission factors, chemical composition, and morphology of particles emitted from Euro 5 diesel and gasoline light-duty vehicles during transient cycles [acp.copernicus.org]

- 8. aaqr.org [aaqr.org]

- 9. Particle-phase concentrations of polycyclic aromatic hydrocarbons in ambient air of rural residential areas in southern Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lucris.lub.lu.se [lucris.lub.lu.se]

- 11. Composition and sources of fine particulate matter across urban and rural sites in the Midwestern United States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. journal.gnest.org [journal.gnest.org]

- 15. Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. office2.jmbfs.org [office2.jmbfs.org]

- 17. universityofgalway.ie [universityofgalway.ie]

- 18. Guidelines for the determination of polycyclic aromatic hydrocarbons (PAHs) in marine biota – HELCOM [helcom.fi]

- 19. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Portico [access.portico.org]

- 21. hrcak.srce.hr [hrcak.srce.hr]

- 22. shimadzu.com [shimadzu.com]

- 23. hpst.cz [hpst.cz]

- 24. agilent.com [agilent.com]

- 25. hplc.eu [hplc.eu]

- 26. biotecnosrl.it [biotecnosrl.it]

- 27. fda.gov [fda.gov]

- 28. ingenieria-analitica.com [ingenieria-analitica.com]

1-Methylfluorene: A Technical Overview of its Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylfluorene, a polycyclic aromatic hydrocarbon (PAH), detailing its chemical and physical properties, toxicological data, and interactions with key biological pathways. The information is presented to support research and development activities in related fields.

Core Properties of this compound

This compound, a tricyclic aromatic hydrocarbon, is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 1730-37-6 | [1][2] |

| Molecular Formula | C₁₄H₁₂ | [1] |

| Molecular Weight | 180.25 g/mol | [1] |

| Melting Point | 84-86 °C | |

| Boiling Point | ~313 °C (estimated) | |

| Water Solubility | 1.09 mg/L at 25 °C |

Synthesis of this compound

Toxicological Profile

The toxicological profile of this compound is of significant interest due to its classification as a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential carcinogenic and mutagenic effects.

Mutagenicity and Carcinogenicity

Contrary to many other methylated PAHs, this compound has been shown to be inactive in key toxicological assays. A study evaluating the genotoxicity and tumorigenic activity of several methylated derivatives of pyrene and fluorene found that this compound did not induce unscheduled DNA synthesis in a hepatocyte primary culture/DNA repair test.[3] Furthermore, in the same study, it was found to be inactive as a tumor initiator in newborn mice.[3] While many other methylated PAHs are known mutagens in the Salmonella typhimurium reverse mutation assay (Ames test), the aforementioned study noted that this compound was an exception among the tested compounds, suggesting a lack of mutagenicity in this assay as well.[3]

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4] The following is a general protocol, as a specific protocol for this compound is not available, reflecting its likely negative result.

Objective: To determine the potential of a test substance to induce reverse mutations at the histidine locus of several strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

S9 fraction from induced rat liver (for metabolic activation)

-

Molten top agar

-

Minimal glucose agar plates

-

Test substance (this compound)

-

Positive and negative controls

Procedure:

-

Preparation of Tester Strains: The bacterial strains are cultured overnight in nutrient broth.

-

Metabolic Activation: The test is conducted with and without the addition of the S9 fraction to account for metabolites that may be mutagenic.

-

Exposure: The tester strains are exposed to various concentrations of this compound in the presence of molten top agar. For the metabolically activated assay, the S9 mix is also included.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Interaction with Biological Pathways

Polycyclic aromatic hydrocarbons are known to interact with specific cellular signaling pathways, most notably the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Metabolic Activation of Polycyclic Aromatic Hydrocarbons

PAHs are generally procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. This activation is primarily carried out by cytochrome P450 enzymes. The process typically involves the formation of reactive epoxide intermediates which can then bind to DNA, leading to mutations.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs.[5] Upon binding of a ligand, such as a PAH, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcription of target genes, including those encoding metabolic enzymes like CYP1A1. While it is plausible that this compound can act as a ligand for the AhR, specific studies detailing this interaction are not currently available.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with well-defined chemical and physical properties. Notably, toxicological data suggests that, unlike many other methylated PAHs, this compound is not genotoxic or tumorigenic in the assays conducted. While it is a member of a class of compounds known to interact with the Aryl Hydrocarbon Receptor signaling pathway, specific studies on its binding and activation of this pathway are needed for a complete understanding of its biological activity. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. Competitive metabolism of naphthalene, methylnaphthalenes, and fluorene by phenanthrene-degrading pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. biotoxicity.com [biotoxicity.com]

- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-Methylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-methylfluorene, a tricyclic aromatic hydrocarbon. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.84 | d | 7.6 | H-8 |

| 7.74 | d | 7.6 | H-5 |

| 7.52 | d | 7.4 | H-4 |

| 7.38 | t | 7.4 | H-7 |

| 7.33 | t | 7.4 | H-6 |

| 7.27 | d | 7.4 | H-2 |

| 7.18 | t | 7.4 | H-3 |

| 3.86 | s | - | H-9 (CH₂) |

| 2.52 | s | - | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.4 | C-4a |

| 143.5 | C-4b |

| 141.8 | C-8a |

| 139.9 | C-5a |

| 134.1 | C-1 |

| 128.6 | C-4 |

| 127.0 | C-5 |

| 126.8 | C-7 |

| 126.6 | C-2 |

| 125.0 | C-6 |

| 119.8 | C-8 |

| 118.8 | C-3 |

| 36.8 | C-9 |

| 19.3 | CH₃ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A standard procedure for preparing a sample for NMR analysis involves dissolving approximately 5-25 mg of the solid this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid overwhelming the spectrum with solvent protons. The solution is then transferred to an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, the spectral width is set to encompass the aromatic and aliphatic regions. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as C-C bonds within the fluorene ring system.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 - 3010 | Medium | Aromatic C-H stretch |

| 2955 - 2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| 1610, 1594 | Strong | Aromatic C=C ring stretch |

| 1450 | Medium | CH₂ scissoring |

| 740 | Strong | Aromatic C-H out-of-plane bend |

Data obtained from the NIST WebBook.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, a common method for obtaining an IR spectrum is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of organic molecules like this compound.

Table 4: Key Mass Spectrometry Data (Electron Ionization) of this compound

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 179 | 60 | [M-H]⁺ |

| 178 | 35 | [M-2H]⁺ |

| 165 | 85 | [M-CH₃]⁺ |

| 89 | 20 | [M-C₇H₇]⁺ |

Data obtained from the NIST WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry

In a typical EI-MS experiment, a small amount of this compound is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The determination of the structure of an organic compound like this compound typically follows a systematic workflow involving multiple spectroscopic techniques.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on the Toxicological Profile of 1-Methylfluorene and Related PAHs

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds characterized by two or more fused aromatic rings. They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Human exposure is common and occurs through inhalation of contaminated air, ingestion of affected food and water, and dermal contact.

While the toxicology of parent PAHs like benzo[a]pyrene (BaP) is well-studied, their alkylated derivatives, such as this compound, often occur in higher abundance in the environment and can exhibit greater biological activity. Methylation can significantly alter the physicochemical and toxicological properties of a PAH, sometimes increasing its carcinogenic or mutagenic potential compared to the parent compound.

This technical guide provides a comprehensive overview of the toxicological profile of this compound and related methylated PAHs. It is intended for researchers, toxicologists, and drug development professionals, offering detailed information on mechanisms of toxicity, relevant experimental data, and key laboratory protocols.

Physicochemical Properties

Understanding the basic chemical and physical properties of this compound is essential for assessing its environmental fate and toxicological behavior.

| Property | Value | Reference |

| CAS Number | 1730-37-6 | |

| Molecular Formula | C₁₄H₁₂ | |

| Molecular Weight | 180.25 g/mol | |

| Appearance | Solid | |

| Melting Point | 84-86 °C | |

| Vapor Pressure | 0.000398 mm Hg | |

| Synonyms | 1-Methyl-9H-fluorene |

Toxicokinetics and Metabolism

The toxicity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates. This process is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of a battery of genes, including xenobiotic-metabolizing enzymes like the cytochrome P450 family (CYP1A1, CYP1A2, CYP1B1).

The activation sequence is as follows:

-

Ligand Binding : In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. Upon entry into the cell, a PAH ligand binds to the AhR.

-

Nuclear Translocation : Ligand binding causes the chaperone proteins to dissociate, allowing the AhR-ligand complex to translocate into the nucleus.

-

Dimerization and DNA Binding : In the nucleus, the AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription : Binding of the AhR-ARNT complex to DREs initiates the transcription of target genes, leading to the increased production of Phase I and Phase II metabolizing enzymes.

These induced enzymes, particularly CYP1A1 and CYP1B1, metabolize the PAHs into highly reactive electrophilic intermediates, such as dihydrodiol epoxides.

The Genotoxic Profile of 1-Methylfluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylfluorene, a methylated polycyclic aromatic hydrocarbon (PAH), has been the subject of toxicological assessment to determine its genotoxic potential. Unlike many other methylated PAHs, which are known to be mutagenic, this compound has consistently demonstrated a lack of mutagenic activity in standard bacterial reverse mutation assays and in vitro mammalian cell genotoxicity tests. This technical guide provides a comprehensive overview of the available data on the mutagenic activity of this compound, details the experimental protocols used in its evaluation, and explores the potential metabolic pathways that may contribute to its non-mutagenic profile. This document is intended to be a resource for researchers and professionals in toxicology, pharmacology, and drug development.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that are of significant environmental and toxicological concern due to the carcinogenic and mutagenic properties of many of its members. Methylation of the parent PAH can significantly alter its biological activity, in some cases increasing its carcinogenic potential. However, the position of the methyl group is a critical determinant of this activity.

This guide focuses on this compound, a derivative of the tricyclic PAH, fluorene. While several methylated derivatives of fluorene have been shown to be mutagenic, particularly those with a methyl group at the 9-position, this compound has been identified as a notable exception.[1][2] Understanding the factors that contribute to the lack of mutagenicity of this compound is crucial for structure-activity relationship studies of PAHs and for the risk assessment of complex PAH mixtures.

Quantitative Data on Mutagenic Activity

Numerous studies have evaluated the mutagenic and genotoxic potential of this compound using a variety of assays. The overwhelming consensus from this body of research is that this compound is not mutagenic in the standard Salmonella typhimurium (Ames) test, nor does it induce DNA damage in mammalian cells in vitro. The following tables summarize the key findings.

Table 1: Summary of Mutagenicity Data from the Salmonella typhimurium (Ames) Test

| Compound | Tester Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |

| This compound | TA98, TA100 | With and Without | Negative | [1][2] |

| 9-Methylfluorene | TA98, TA100 | With | Positive | [3] |

| 1,9-Dimethylfluorene | TA98, TA100 | With | Positive | |

| Fluorene (parent compound) | Not Specified | Not Specified | Negative |

Table 2: Summary of Genotoxicity Data from the Hepatocyte Primary Culture/DNA Repair Test

| Compound | Test System | Endpoint | Result | Reference(s) |

| This compound | Rat Hepatocytes | Unscheduled DNA Synthesis | Inactive | [1][2] |

| 9-Methylfluorene | Rat Hepatocytes | Unscheduled DNA Synthesis | Inactive | [1][2] |

| 1-Methylpyrene | Rat Hepatocytes | Unscheduled DNA Synthesis | Positive | [1][2] |

Experimental Protocols

The following sections detail the methodologies for the key assays used to assess the mutagenic and genotoxic activity of this compound.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting mutagenic compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-deficient medium.

Protocol Overview:

-

Strain Selection: Tester strains such as TA98 and TA100 are commonly used. TA98 is designed to detect frameshift mutagens, while TA100 detects base-pair substitution mutagens.

-

Metabolic Activation: Since many PAHs are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the body, the assay is performed both with and without an exogenous metabolic activation system. This is typically a liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer like Aroclor 1254.

-

Exposure: The tester strains are exposed to various concentrations of the test compound (e.g., this compound) in the presence or absence of the S9 mix.

-

Plating: The bacteria are then plated on a minimal glucose agar medium that lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Hepatocyte Primary Culture/DNA Repair Test

This assay assesses the genotoxicity of a chemical by measuring its ability to induce DNA damage in primary cultures of hepatocytes, which are metabolically competent cells. DNA damage triggers the cell's DNA repair mechanisms, which can be quantified by measuring unscheduled DNA synthesis (UDS).

Protocol Overview:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from the liver of an untreated adult rat via collagenase perfusion.

-

Cell Culture: The isolated hepatocytes are allowed to attach to culture dishes to form a monolayer.

-

Exposure: The hepatocyte cultures are then exposed to the test compound (e.g., this compound) along with tritiated thymidine ([³H]TdR) for a set period (e.g., 18-24 hours).

-

Measurement of UDS: If the test compound damages the DNA, the cells will incorporate [³H]TdR into their DNA during the repair process (UDS). Non-replicating cells are analyzed to distinguish repair synthesis from normal replicative DNA synthesis.

-

Autoradiography: The amount of [³H]TdR incorporated is quantified using autoradiography. The nuclei of the cells are examined microscopically, and the number of silver grains over the nucleus is counted. An increase in the net nuclear grain count in treated cells compared to control cells indicates that the compound induced DNA repair and is therefore genotoxic.

Signaling Pathways and Metabolic Activation

The mutagenicity of many PAHs is dependent on their metabolic activation to reactive electrophilic intermediates that can bind to DNA, forming DNA adducts. This process is primarily mediated by cytochrome P450 (CYP) enzymes.

The consistent lack of mutagenic activity for this compound suggests that its metabolic pathway does not lead to the formation of such reactive species, or that any formed are efficiently detoxified. While the specific metabolic pathway of this compound has not been extensively detailed in the literature, we can infer potential routes based on the metabolism of the parent compound, fluorene, and other methylated PAHs.

Fluorene can be metabolized at the C-9 position to form 9-fluorenone, or via dioxygenase-catalyzed reactions on the aromatic rings. For many PAHs, the formation of diol epoxides is a key activation step. It is plausible that the methyl group at the 1-position of this compound sterically hinders the enzymatic reactions that would lead to the formation of a mutagenic diol epoxide, or it may direct metabolism towards detoxification pathways.

Visualizations

The following diagrams illustrate key concepts and workflows related to the mutagenicity testing and metabolic activation of PAHs.

Figure 1: Generalized workflow of the Ames test.

References

- 1. Methylated derivatives of pyrene and fluorene: evaluation of genotoxicity in the hepatocyte/DNA repair test and tumorigenic activity in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Studies on the mutagenicity and tumor-initiating activity of methylated fluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like melting and boiling point of 1-Methylfluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Methylfluorene, a derivative of the polycyclic aromatic hydrocarbon fluorene. The document is structured to provide readily accessible data for researchers and professionals in drug development and related scientific fields. It includes a summary of its melting and boiling points, detailed experimental protocols for these determinations, and a proposed metabolic pathway based on known biotransformation routes of fluorene.

Core Physical Properties

This compound is a solid substance under standard conditions. Its key physical properties, including melting and boiling points, are critical for its handling, purification, and analysis in a laboratory setting.

Data Presentation

The following table summarizes the reported melting and boiling points for this compound.

| Physical Property | Value |

| Melting Point | 84-86 °C |

| Boiling Point | 313.08 - 318.1 °C |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity and is defined as the temperature at which the solid phase is in equilibrium with the liquid phase. The capillary method is a common and reliable technique for this measurement.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[2]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1°C).

Boiling Point Determination (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, the micro-reflux method is a suitable technique.

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath. The thermometer bulb should be positioned close to the liquid surface to accurately measure the vapor temperature.

-

Heating: The bath is heated gradually. As the liquid heats, trapped air will be expelled from the capillary tube, seen as a stream of bubbles.

-

Boiling Point Identification: The liquid is heated until a steady stream of bubbles emerges from the capillary tube, indicating that the liquid is boiling. The heat is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is the boiling point.[3]

-

Pressure Correction: The atmospheric pressure at the time of the measurement should be recorded, as boiling points are pressure-dependent.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is not extensively documented. However, based on the known biodegradation pathways of its parent compound, fluorene, a plausible metabolic route can be proposed. The metabolism of fluorene is primarily initiated by monooxygenase or dioxygenase enzymes, leading to hydroxylated intermediates that undergo further degradation.[4][5] The presence of a methyl group on the aromatic ring is expected to influence the sites of enzymatic attack but not the fundamental degradation mechanism.

The following diagram illustrates a proposed metabolic pathway for this compound, initiated by dioxygenation.

Caption: Proposed metabolic pathway of this compound.

References

1-Methylfluorene: A Volatile Constituent of Tobacco Smoke

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) identified as a volatile constituent in tobacco smoke. As a member of the PAH class of compounds, which are known for their carcinogenic and mutagenic properties, the presence of this compound in cigarette smoke is of significant interest to researchers in tobacco harm reduction, toxicology, and drug development. This technical guide provides a comprehensive overview of this compound, including its quantitative levels in tobacco smoke, detailed analytical methodologies for its detection, its formation during smoking, and its potential biological implications.

Quantitative Data

The concentration of this compound and related fluorene compounds in the mainstream smoke of a standard 85-mm U.S. blended non-filter cigarette has been quantified. The data, presented in Table 1, provides a clear overview of the levels of these compounds, facilitating comparative analysis.

Table 1: Quantitative Levels of Fluorenes in Mainstream Cigarette Smoke

| Compound | Concentration (ng per cigarette) |

| Fluorene | 417 |

| This compound | 62.1[1] |

| 2- & 3-Methylfluorene | 254 |

| 4-Methylfluorene | 79.4 |

| 9-Methylfluorene | Traces |

| Dimethylfluorenes | > 30 (estimated) |

Data sourced from Hoffmann and Rathkamp's study on the quantitative determination of fluorenes in cigarette smoke.[1]

Experimental Protocols

The analysis of this compound and other PAHs in tobacco smoke requires a multi-step process involving smoke collection, extraction, purification, and final determination by gas chromatography-mass spectrometry (GC-MS).

Protocol for the Determination of Fluorenes in Cigarette Smoke

This protocol is based on the methodology described by Hoffmann and Rathkamp.[1]

1. Smoke Condensate Collection:

-

Mainstream smoke from a significant number of cigarettes (e.g., 100) is collected on Cambridge filter pads using a smoking machine under standardized conditions (e.g., ISO or Health Canada Intense smoking protocols).[2]

2. Extraction and Solvent Partitioning:

-

The nonvolatile particulate matter collected on the filter pads is extracted with a suitable solvent.

-

The extract undergoes a series of solvent-solvent distributions to separate the neutral fraction, which contains the PAHs, from acidic and basic components. A typical three-step solvent distribution involves:

-

Partitioning between cyclohexane and methanol-water.

-

Partitioning between cyclohexane and dimethylformamide-water.

-

Further partitioning to refine the neutral fraction.

-

3. Column Chromatography:

-

The resulting neutral fraction is subjected to column chromatography on alumina for further purification and fractionation.

-

The column is eluted with solvents of increasing polarity to separate the PAHs into different fractions based on their structure. The fluorene-containing fraction is collected.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The fluorene concentrate is analyzed by GC-MS.

-

Internal Standard: Fluorene-9-¹⁴C is used as an internal standard to ensure accurate quantification.[1]

-

GC Column: A packed column such as 5% OV-17 on GCP (60/80 mesh) is used for separation.[1]

-

Temperature Program: An isothermal condition (e.g., 190°C) or a temperature gradient can be employed to achieve optimal separation of the fluorene isomers.[1]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Pyrosynthesis of this compound

It is hypothesized that fluorenes, including this compound, are at least partially formed during the combustion of tobacco through a pyrosynthetic process.[1] This process is believed to involve the Diels-Alder reaction between indenes and volatile dienes, such as isoprene, followed by aromatization. The terpenes present in processed tobacco are likely precursors for both the dienes and dienophiles.[1]

Caption: Proposed pyrosynthesis of fluorenes in tobacco smoke.

Experimental Workflow Visualization

The overall workflow for the analysis of this compound and other PAHs from tobacco smoke is a systematic process designed to isolate and quantify these compounds from a complex matrix.

Caption: Workflow for the analysis of PAHs in tobacco smoke.

Biological Effects and Signaling Pathways

While specific studies on the biological effects of this compound are limited, the broader class of fluorenes and PAHs has been investigated. Exposure to fluorene has been associated with epigenetic markers related to lung cancer.[3] Specifically, increased fluorene exposure in chimney sweeps was linked to lower DNA methylation of F2RL3 and AHRR, which are markers for an increased risk of lung cancer.[3] This suggests a potential mechanism through which fluorene and its derivatives may contribute to carcinogenesis.

PAHs are generally known to exert their effects through the aryl hydrocarbon receptor (AHR) signaling pathway. Upon entering a cell, PAHs can bind to the AHR, which then translocates to the nucleus and dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of various genes, including cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1). These enzymes are involved in the metabolic activation of PAHs, which can lead to the formation of reactive metabolites that can bind to DNA, causing mutations and initiating cancer.

Caption: General AHR signaling pathway for PAHs.

Conclusion

This compound is a quantifiable volatile constituent of tobacco smoke, formed through pyrosynthetic processes during combustion. Its analysis requires sophisticated chromatographic techniques. While direct evidence for the specific biological effects of this compound is still emerging, its classification as a PAH and the known carcinogenic potential of this class of compounds, along with evidence linking fluorene exposure to epigenetic changes associated with lung cancer, underscore the importance of its continued study. For professionals in drug development and tobacco research, understanding the levels, formation, and potential biological activities of this compound is crucial for developing harm reduction strategies and for the toxicological assessment of tobacco products. Further research is warranted to elucidate the specific signaling pathways affected by this compound and its metabolites to better understand its contribution to the health risks associated with tobacco smoking.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methylfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) and a derivative of fluorene. As with other PAHs, the detection and quantification of this compound are of significant interest in environmental monitoring, toxicology studies, and as a potential impurity in pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV and fluorescence detection.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase, typically a mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic structure, this compound can be detected by a UV detector or, with higher sensitivity and selectivity, by a fluorescence detector.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector and/or a Fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Methanol (HPLC grade)

-

This compound reference standard

-

Phosphoric acid or Formic acid (for mobile phase modification, if necessary)

-

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile or the initial mobile phase to achieve concentrations in the desired calibration range (e.g., 0.01 µg/mL to 10 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below.

-

Extraction: Accurately weigh a known amount of the homogenized sample and extract it with a suitable organic solvent like acetonitrile or dichloromethane using techniques such as sonication or soxhlet extraction.

-

Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step using a silica or C18 cartridge may be required to remove interfering substances.

-

Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following are typical starting conditions for the HPLC analysis of this compound. Method optimization may be required for specific applications.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 50% B |

| 2-15 min: 50% to 100% B | |

| 15-20 min: 100% B | |

| 20.1-25 min: 50% B (re-equilibration) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Fluorescence Detection | Excitation: 260 nm, Emission: 320 nm (typical, optimization recommended) |

Data Presentation

The quantitative performance of the HPLC method for this compound is summarized in the tables below. These values are representative and may vary depending on the specific instrument and experimental conditions.

Table 1: Chromatographic and Calibration Data

| Parameter | Value |

| Typical Retention Time | 10 - 12 min |

| Linearity Range (µg/mL) | 0.05 - 10 |

| Correlation Coefficient (r²) | > 0.999 |

| Equation of the Line | y = mx + c |

Table 2: Method Validation Parameters

| Parameter | Value |

| Limit of Detection (LOD) (µg/mL) | ~ 0.01 (Fluorescence), ~ 0.1 (UV) |

| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.03 (Fluorescence), ~ 0.3 (UV) |

| Precision (%RSD, n=6) | < 2% |

| Accuracy/Recovery (%) | 95 - 105% |

Mandatory Visualization

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key HPLC method validation parameters.

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The described reversed-phase HPLC method with UV and fluorescence detection provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol is suitable for various applications, including quality control in pharmaceutical manufacturing and environmental sample analysis. Method validation should be performed according to the specific requirements of the respective regulatory guidelines.

Application Notes and Protocols for the Analysis of 1-Methylfluorene by Gas Chromatography-Mass Spectrometry (GC/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) and a derivative of fluorene. PAHs are a class of organic compounds that are of significant interest to researchers in environmental science and toxicology due to their potential carcinogenic and mutagenic properties. Accurate and sensitive quantification of specific PAHs like this compound is crucial for assessing environmental contamination and understanding potential exposure risks. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of this compound in various matrices. This document provides a detailed application note and a representative protocol for the analysis of this compound using GC/MS.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Chemical Formula | C₁₄H₁₂ |

| Molecular Weight | 180.25 g/mol |

| CAS Number | 1730-37-6 |

| Appearance | Yellow solid |

| Boiling Point | ~335-337 °C (estimated) |

| Solubility | Insoluble in water, soluble in organic solvents like hexane and dichloromethane. |

Experimental Protocols

This section outlines a representative protocol for the analysis of this compound in an environmental water sample. This protocol can be adapted for other matrices such as soil, sediment, or biological tissues with appropriate modifications to the sample preparation procedure.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the extraction and pre-concentration of PAHs from aqueous samples.

Materials:

-

1 L water sample

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, pesticide grade)

-

Nitrogen gas, high purity

-

Glass vials with PTFE-lined caps

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane followed by 10 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry before sample loading.

-

Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

-

Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 30-60 minutes to remove residual water.

-

Elution: Elute the trapped analytes by passing 10 mL of dichloromethane through the cartridge into a collection vial.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas in a warm water bath (~35°C).

-

Sample Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC/MS analysis.

GC/MS Analysis

The following GC/MS parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and analytical requirements.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

GC Conditions:

| Parameter | Recommended Setting |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 min, ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 min. |

MS Conditions:

| Parameter | Recommended Setting |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Quantitative Data

For quantitative analysis using SIM mode, specific ions characteristic of this compound should be monitored. Based on the electron ionization mass spectrum of this compound, the following ions are recommended.

| Ion Type | m/z |

| Quantifier Ion | 180 |

| Qualifier Ion 1 | 179 |

| Qualifier Ion 2 | 178 |

Note: The molecular ion (m/z 180) is typically the most abundant and is therefore recommended as the quantifier ion. The other ions are major fragments and can be used as qualifiers to confirm the identity of the compound.

Expected Retention Time: The retention time of this compound on an HP-5MS column under the specified conditions is expected to be in the range of 15-20 minutes . This is an estimate, and the actual retention time should be confirmed by injecting a pure standard of this compound.

Calibration: A multi-point calibration curve should be prepared using standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 50, 100 ng/mL). The calibration curve should be linear with a correlation coefficient (R²) of ≥ 0.995.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the GC/MS analysis of this compound.

Caption: GC/MS Experimental Workflow for this compound Analysis.

Conclusion

The protocol described in this application note provides a robust and sensitive method for the determination of this compound in environmental water samples using GC/MS. The use of solid-phase extraction for sample preparation allows for effective pre-concentration of the analyte, while the selectivity of the mass spectrometer in SIM mode ensures accurate quantification even at low levels. This method can serve as a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of PAHs. It is important to note that this is a representative protocol and should be validated for the specific matrix and analytical instrumentation used in any given study.

References

Application Notes and Protocols: 1-Methylfluorene in Environmental Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methylfluorene as a biomarker in environmental analysis, particularly for the forensic identification of petroleum contamination sources. Detailed protocols for sample preparation and analysis are provided, along with quantitative data for source apportionment.

Application: Source Identification of Petroleum Contamination

This compound, an alkylated polycyclic aromatic hydrocarbon (PAH), is a valuable biomarker used in environmental forensics. Its presence and relative abundance, particularly in relation to its parent compound fluorene and other alkylated PAHs, can help distinguish between contamination from petrogenic sources (e.g., crude oil, diesel) and pyrogenic sources (e.g., combustion of fossil fuels, biomass burning).[1][2][3] Petrogenic sources are typically enriched in alkylated PAHs compared to their parent compounds, while pyrogenic sources have a higher proportion of parent PAHs.[4]

Diagnostic ratios of specific PAH compounds are used to create a chemical fingerprint of the contamination, aiding in the identification of the pollution source.[3]

Logical Workflow for Petroleum Source Identification

The following diagram illustrates the typical workflow for using chemical fingerprinting, including the analysis of this compound, for environmental forensic investigations.

Quantitative Data for Source Apportionment

The following table summarizes key diagnostic ratios involving methylated PAHs that are used to differentiate between petrogenic and pyrogenic sources of contamination.

| Diagnostic Ratio | Petrogenic Source | Pyrogenic Source | Reference(s) |

| Methylphenanthrenes/Phenanthrene (MP/P) | High | Low | [5] |

| Methylfluorenes/Fluorene (MF/F) | High | Low | [6] |

| C2-Dibenzothiophenes/C2-Phenanthrenes | High | Low | [6] |

| C3-Dibenzothiophenes/C3-Phenanthrenes | High | Low | [6] |

Table 1: Diagnostic Ratios of Methylated PAHs for Source Identification.

The following table provides examples of this compound concentrations found in petroleum products.

| Petroleum Product | This compound Concentration | Reference(s) |

| Diesel | 0.0000007–0.02% | [7] |

| Fuel Oil #2 | <0.0024% | [7] |

Table 2: Concentration of this compound in select petroleum products.

Experimental Protocols

Protocol for Extraction and Analysis of Methylated PAHs in Sediment

This protocol provides a step-by-step methodology for the extraction and analysis of this compound and other alkylated PAHs from sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Homogenization: Prior to subsampling, thoroughly mix the sediment sample using a stainless steel spatula to ensure homogeneity.

-

Drying (Optional but Recommended): Freeze-dry the sediment sample. This simplifies storage, homogenization, and extraction.

-

Subsampling: Weigh a representative subsample of the sediment (typically 10-20 g of dry weight) into an extraction thimble or cell. The exact mass will depend on the expected concentration of contaminants.

-

Spiking with Internal Standards: Add a known amount of a surrogate internal standard solution containing deuterated PAHs (e.g., fluorene-d10, phenanthrene-d10) to the sample before extraction. This is crucial for monitoring the efficiency of the extraction and for accurate quantification.

-

Solvent Extraction:

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v or dichloromethane) for 12-24 hours.[8]

-

Pressurized Liquid Extraction (PLE): Place the sample in a PLE cell and extract with a solvent mixture (e.g., hexane:acetone 1:1 v/v) at an elevated temperature and pressure.

-

-

Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Silica Gel Chromatography:

-

Prepare a silica gel column by packing a chromatography column with activated silica gel.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a non-polar solvent (e.g., hexane) to remove aliphatic hydrocarbons.

-

Elute the PAH fraction with a more polar solvent mixture (e.g., hexane:dichloromethane).

-

Collect the PAH fraction.

-

-

Final Concentration: Concentrate the cleaned-up PAH fraction to a final volume of 1 mL.

-

Addition of Internal Standard: Add a known amount of an instrument internal standard (e.g., perylene-d12) just before GC-MS analysis.[1]

-

Instrument: Agilent Gas Chromatograph with a Mass Selective Detector (GC-MSD) or equivalent.

-

Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: Inject 1 µL of the final extract in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 25°C/min to 180°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

-

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for this compound (m/z 180, 179, 178) and other target PAHs.

-

Quantification: Quantify the concentration of this compound and other PAHs by comparing the peak areas of the target analytes to the peak areas of the corresponding deuterated internal standards.

Workflow for Sediment Sample Preparation and Analysis

The following diagram outlines the key steps in the experimental protocol for analyzing methylated PAHs in sediment.

Conclusion

This compound is a critical biomarker in the environmental forensic analysis of petroleum hydrocarbon contamination. By utilizing the diagnostic ratios of this compound and other alkylated PAHs, researchers can effectively distinguish between different sources of pollution. The provided protocols offer a robust framework for the accurate and reliable quantification of these compounds in environmental matrices, enabling informed decision-making for environmental remediation and risk assessment.

References

- 1. Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 5. Molecular Tracers of Saturated and Polycyclic Aromatic Hydrocarbon Inputs into Central Park Lake, New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]